molecular formula C14H22FNO5 B2382394 Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 2411180-79-3

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B2382394
CAS No.: 2411180-79-3
M. Wt: 303.33
InChI Key: ZPBXGONAMUFGQV-IUCAKERBSA-N
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Description

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group and two tert-butyl ester groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Esterification: The tert-butyl ester groups are introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The tert-butyl ester groups provide steric hindrance, affecting the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Ditert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of atoms.

    Ditert-butyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate: Similar structure but with a hydroxy group instead of a fluoro group.

Uniqueness

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate is unique due to the presence of the fluoro group, which imparts distinct reactivity and interaction properties compared to its analogs .

Properties

IUPAC Name

ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO5/c1-13(2,3)20-11(18)9-7-8(15)10(17)16(9)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBXGONAMUFGQV-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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